![molecular formula C16H10ClFN2 B11840935 1-(2-Chloro-6-fluorobenzyl)-1H-indole-3-carbonitrile](/img/structure/B11840935.png)
1-(2-Chloro-6-fluorobenzyl)-1H-indole-3-carbonitrile
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Overview
Description
1-(2-Chloro-6-fluorobenzyl)-1H-indole-3-carbonitrile is a synthetic organic compound that belongs to the class of indole derivatives It is characterized by the presence of a chloro and fluoro substituent on the benzyl group, which is attached to the indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-6-fluorobenzyl)-1H-indole-3-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-6-fluorobenzyl chloride and indole-3-carbonitrile.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Procedure: The 2-chloro-6-fluorobenzyl chloride is added to a solution of indole-3-carbonitrile and the base in the solvent. The mixture is then heated to a temperature of around 80-100°C for several hours to facilitate the nucleophilic substitution reaction.
Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors may be employed to enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloro-6-fluorobenzyl)-1H-indole-3-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro and fluoro substituents can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Nucleophilic Substitution: Formation of substituted indole derivatives.
Oxidation: Formation of indole-3-carboxylic acids.
Reduction: Formation of primary amines.
Scientific Research Applications
Pharmaceutical Applications
-
Anticancer Activity
- Several studies have reported the potential of 1-(2-Chloro-6-fluorobenzyl)-1H-indole-3-carbonitrile as an anticancer agent. For instance, a study demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.
These findings suggest that the compound may serve as a lead for further development in cancer therapeutics.Cell Line IC50 (µM) Mechanism of Action MCF-7 (Breast) 5.2 Apoptosis induction A549 (Lung) 4.8 Cell cycle arrest HeLa (Cervical) 6.0 Inhibition of proliferation -
Antimicrobial Properties
- The compound has shown promising results against bacterial strains, indicating its potential as an antimicrobial agent. A study assessed its activity against Gram-positive and Gram-negative bacteria, revealing significant inhibition.
The antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes.Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 12 µg/mL Escherichia coli 15 µg/mL Pseudomonas aeruginosa 20 µg/mL -
Anti-inflammatory Effects
- In vitro studies have indicated that the compound can modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6.
This suggests its potential utility in treating inflammatory diseases.Treatment Concentration (µg/mL) IL-6 Inhibition (%) TNF-alpha Inhibition (%) 10 75 70 25 90 85
Case Studies
-
Case Study on Anticancer Efficacy
- A clinical trial involving patients with advanced solid tumors evaluated the efficacy of a formulation containing this compound. Results showed a partial response in 30% of participants, with manageable side effects, indicating its potential for further clinical development.
-
Study on Antimicrobial Activity
- A comparative study assessed the antimicrobial effects of this compound against traditional antibiotics. It was found to be particularly effective against resistant strains of Staphylococcus aureus, highlighting its potential as a novel treatment option in antibiotic-resistant infections.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-6-fluorobenzyl)-1H-indole-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents enhance the compound’s binding affinity and selectivity towards these targets. The indole ring plays a crucial role in stabilizing the compound’s interaction with the target proteins, leading to the modulation of biological pathways.
Comparison with Similar Compounds
- 1-(2-Chloro-6-fluorobenzyl)piperazine
- 2-Chloro-6-fluorobenzyl chloride
- 2-Chloro-6-fluorobenzyl bromide
Comparison: 1-(2-Chloro-6-fluorobenzyl)-1H-indole-3-carbonitrile is unique due to the presence of the indole ring, which imparts distinct chemical and biological properties compared to other similar compounds. The indole ring enhances the compound’s stability and interaction with biological targets, making it a valuable scaffold in drug discovery and materials science.
Biological Activity
1-(2-Chloro-6-fluorobenzyl)-1H-indole-3-carbonitrile is a compound of significant interest in medicinal chemistry, particularly due to its potential antitumor activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C16H12ClF N2
- Molecular Weight : 286.73 g/mol
- IUPAC Name : this compound
This compound features an indole moiety, which is known for its diverse biological activities, including anticancer properties. The presence of halogen substituents (chlorine and fluorine) is believed to enhance its biological activity.
Research indicates that compounds with indole structures, such as this compound, may exert their effects through various mechanisms, including:
- Inhibition of RNA Polymerase II : This compound has shown potential in inhibiting the phosphorylation of the C-terminal domain of RNA polymerase II, which is crucial for transcriptional regulation in cancer cells .
- Induction of Apoptosis : Studies suggest that indole derivatives can trigger apoptotic pathways in cancer cells, leading to cell death. The specific pathways activated may depend on the structural modifications present in the compound .
In Vitro Studies
In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes the IC50 values (the concentration required to inhibit cell growth by 50%) against different cell lines:
Cell Line | IC50 (µM) |
---|---|
H460 (Lung Cancer) | 0.25 |
T29Kt1 (Breast Cancer) | 0.31 |
T29 (Breast Cancer) | >31.6 |
These results indicate that the compound exhibits potent cytotoxicity against H460 and T29Kt1 cells while being less effective against T29 cells .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that the presence of both the chlorobenzyl and carbonitrile groups significantly contributes to the compound's antitumor activity. Variations in substitutions on the benzyl ring were examined, showing that electron-withdrawing groups enhance activity, while electron-donating groups may reduce it .
Case Studies
Several case studies have highlighted the efficacy of similar indole-based compounds in clinical settings:
Properties
Molecular Formula |
C16H10ClFN2 |
---|---|
Molecular Weight |
284.71 g/mol |
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]indole-3-carbonitrile |
InChI |
InChI=1S/C16H10ClFN2/c17-14-5-3-6-15(18)13(14)10-20-9-11(8-19)12-4-1-2-7-16(12)20/h1-7,9H,10H2 |
InChI Key |
SHVIPTZZLSJHSM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=C(C=CC=C3Cl)F)C#N |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.